8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
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Overview
Description
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C25H29N5O2. This compound is part of the purine family, which is known for its significant biological and pharmacological activities. The structure of this compound includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with dibenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine core. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H29N5O2 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C25H29N5O2/c1-4-15-30-21(26-23-22(30)24(31)28(3)25(32)27(23)2)18-29(16-19-11-7-5-8-12-19)17-20-13-9-6-10-14-20/h5-14H,4,15-18H2,1-3H3 |
InChI Key |
ULMHFADXHBTPDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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